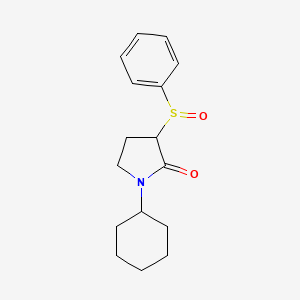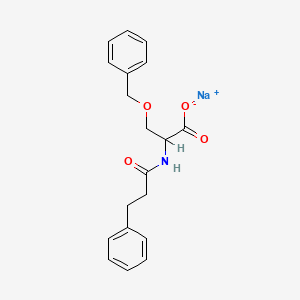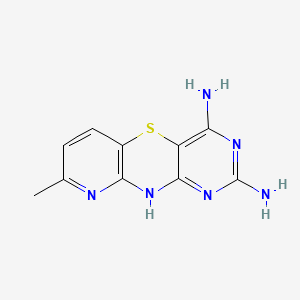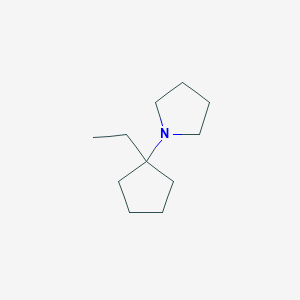![molecular formula C12H7Cl4N B14497539 2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine CAS No. 63386-27-6](/img/structure/B14497539.png)
2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine is a chlorinated biphenyl compound with the molecular formula C12H6Cl4. It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2’, 3, 4’, and 5 positions, and an amine group is attached at the 2 position. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which have been widely studied for their chemical properties and environmental impact .
Métodos De Preparación
The synthesis of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine typically involves the chlorination of biphenyl followed by amination. One common method includes the use of a Lewis acid catalyst to facilitate the chlorination process. The reaction conditions often involve high temperatures and the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. After chlorination, the intermediate product undergoes a nucleophilic substitution reaction with an amine source to introduce the amine group at the desired position .
Análisis De Reacciones Químicas
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the dechlorination or reduction of the amine group.
Aplicaciones Científicas De Investigación
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions and environmental conditions.
Biology: Researchers investigate its effects on biological systems, including its potential as an endocrine disruptor and its impact on cellular processes.
Medicine: The compound is studied for its potential therapeutic applications and toxicological effects, providing insights into the safety and efficacy of related compounds.
Mecanismo De Acción
The mechanism of action of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. It can bind to and activate or inhibit specific enzymes, receptors, and transcription factors. For example, it may interact with the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression. Additionally, its chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Comparación Con Compuestos Similares
2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as:
2,3,4,4’-Tetrachlorobiphenyl: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
2,2’,5,5’-Tetrachlorobiphenyl: Another chlorinated biphenyl with different chlorine substitution patterns, leading to variations in its chemical and biological properties.
3,3’,5,5’-Tetrachlorobiphenyl: Differently substituted biphenyl that may exhibit distinct environmental and toxicological behaviors.
These comparisons highlight the unique properties of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine, particularly its reactivity due to the presence of the amine group and its specific chlorine substitution pattern.
Propiedades
Número CAS |
63386-27-6 |
|---|---|
Fórmula molecular |
C12H7Cl4N |
Peso molecular |
307.0 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(2,4-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H7Cl4N/c13-6-1-2-8(10(15)4-6)9-3-7(14)5-11(16)12(9)17/h1-5H,17H2 |
Clave InChI |
KXKSJSCUJYXYIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)

![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)



![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)




![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
